![molecular formula C24H24N2O3 B2728609 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide CAS No. 902046-37-1](/img/structure/B2728609.png)
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a methoxy group (OCH3), a phenylfuran group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole portion of the molecule is likely to contribute significantly to its overall shape and properties .
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Agents
Berk et al. (2009) synthesized derivatives similar to your compound and tested their anti-inflammatory and analgesic activities. They found that one of the compounds showed significant activity without inducing gastric lesions, suggesting potential for developing new lead drugs in this area (Berk, Erol, Kupeli, & Yeşilada, 2009).
Urease Inhibitors
A study by Nazir et al. (2018) involved synthesizing novel indole-based compounds with urease inhibitory potential. These compounds demonstrated significant inhibition, indicating their potential as therapeutic agents in drug designing programs (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Antimitotic Agents
Temple and Rener (1992) explored the synthesis of chiral isomers of ethyl compounds related to your query for their antimitotic properties. They found differences in biological activity between the S- and R-isomers, with the S-isomer being more potent (Temple & Rener, 1992).
Antihypertensive and Anti-Inflammatory Activity
Research by Chikhale et al. (2009) involved synthesizing and testing compounds for antihypertensive and anti-inflammatory activities. Some of these compounds showed significant results compared to existing drugs, indicating their potential as new therapeutic agents (Chikhale, Bhole, Khedekar, & Bhusari, 2009).
Gastric Acid Antisecretory Activity
Ueda et al. (1991) synthesized N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which showed significant antisecretory activity against histamine-induced gastric acid secretion. This study suggests the potential of these compounds in treating related disorders (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and tested their antioxidant and anticancer activities. Some compounds showed significant activity, highlighting their potential in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antibacterial and Antifungal Agents
A study by Helal et al. (2013) on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives found significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. This indicates their potential as new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, contributing to their diverse pharmacological properties .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Indole derivatives are known to have a wide range of biological activities .
Propiedades
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-20-7-10-21-18(16-26-22(21)15-20)13-14-25-24(27)12-9-19-8-11-23(29-19)17-5-3-2-4-6-17/h2-8,10-11,15-16,26H,9,12-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXDDLSCYFNRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CCC3=CC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

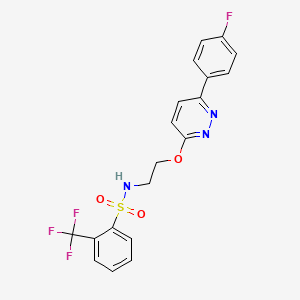
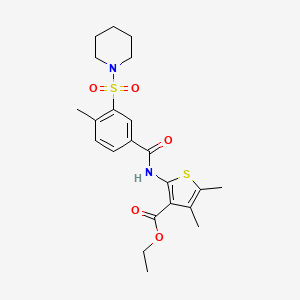
![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)

![Methyl 2-hydroxyspiro[3.3]heptane-6-carboxylate](/img/structure/B2728535.png)
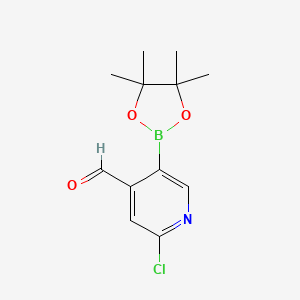
![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)
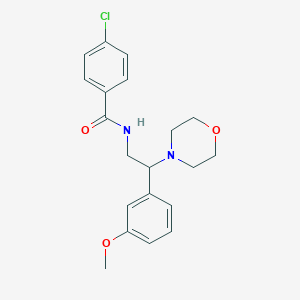
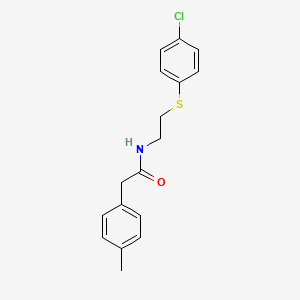
![4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2728544.png)
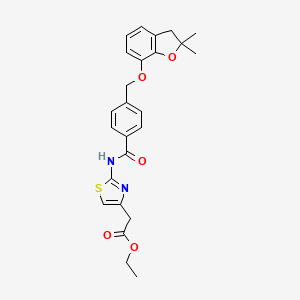
![N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2728548.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2728549.png)
